N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide
Description
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide is a complex organic compound that features a cyclohexyl group, a dioxothiolan ring, and an imidazole moiety
Properties
IUPAC Name |
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-14(2)18-19-9-10-20(18)12-17(22)21(15-6-4-3-5-7-15)16-8-11-25(23,24)13-16/h9-10,14-16H,3-8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSDFXTUTMGRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC(=O)N(C2CCCCC2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide typically involves multi-step organic reactions. The starting materials might include cyclohexylamine, 1,1-dioxothiolane, and 2-propan-2-ylimidazole. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiolane derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acetamide derivatives, imidazole-containing molecules, and compounds with dioxothiolan rings. Examples include:
- N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-acetamide
- 2-(2-propan-2-ylimidazol-1-yl)acetamide
- N-cyclohexyl-2-(2-propan-2-ylimidazol-1-yl)acetamide
Uniqueness
N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-2-(2-propan-2-ylimidazol-1-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
